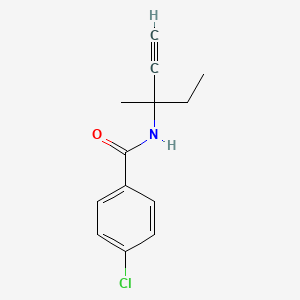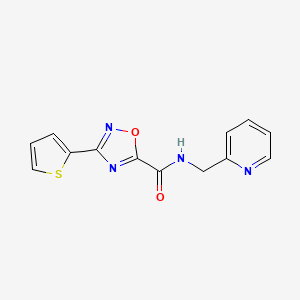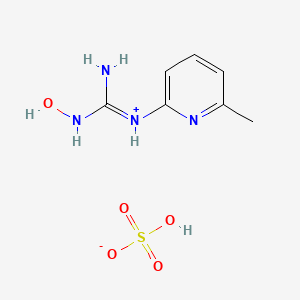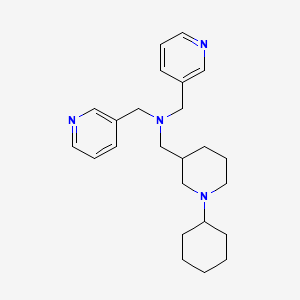
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. Therefore, BTK inhibitors have been developed as potential therapies for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. By blocking BTK signaling, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This specificity reduces the risk of adverse events and improves the safety profile of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. In addition, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide an attractive candidate for further development as a therapeutic agent for B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways. This makes 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide a valuable tool for studying the role of BTK in B-cell biology and the pathogenesis of B-cell malignancies. However, one limitation of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide is its potential for off-target effects on other kinases, which may complicate the interpretation of experimental results. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab studies.
Direcciones Futuras
There are several potential future directions for the development of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies. These studies will provide important information on the clinical utility of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide and its potential as a therapeutic agent. Second, further preclinical studies are needed to optimize the dosing and scheduling of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, as well as to explore its potential for combination therapy with other agents. Finally, additional research is needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify new targets for the treatment of B-cell malignancies.
Métodos De Síntesis
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide can be synthesized using a four-step process. First, 4-chloro-3-nitrobenzoic acid is reacted with 1-ethyl-1-methylprop-2-yn-1-ol to form the corresponding ester. Second, the ester is reduced to the alcohol using lithium aluminum hydride. Third, the alcohol is reacted with 4-chlorobenzoyl chloride to form the benzamide. Finally, the nitro group is reduced to the amino group using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in CLL and NHL cell lines. In vivo studies have demonstrated that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies.
Propiedades
IUPAC Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-4-13(3,5-2)15-12(16)10-6-8-11(14)9-7-10/h1,6-9H,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCHSQULBAJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)

![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)
![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B6079937.png)

![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)